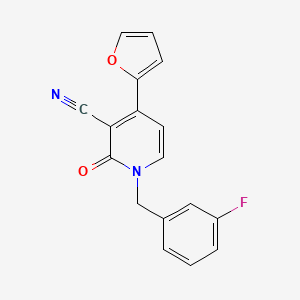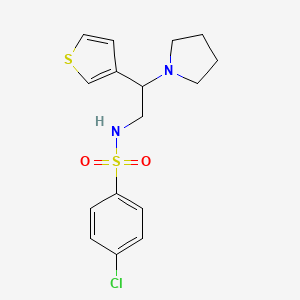
1-(3-Fluorobenzyl)-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluorobenzyl)-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C17H11FN2O2 and its molecular weight is 294.285. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Application in Organic Chemistry
Organic compounds with fluorine, such as "1-(3-Fluorobenzyl)-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile", often play a crucial role in the development of pharmaceuticals, agrochemicals, and materials due to their unique reactivity and properties. The practical synthesis of related fluorinated biphenyls, as described by Qiu et al. (2009), demonstrates the importance of developing efficient methods for preparing compounds with specific fluorinated motifs, potentially applicable to synthesizing the mentioned compound and exploring its reactivity and utility in various fields Qiu et al., 2009.
Photocatalytic Degradation
Compounds like "this compound" might also be studied under the lens of environmental science, particularly in the context of photocatalytic degradation of pollutants. Pichat (1997) provides insights into the photocatalytic degradation mechanisms of aromatic compounds, which could be relevant for understanding how similar complex organic compounds might be broken down in water treatment processes Pichat, 1997.
Polymer and Material Science Applications
The unique properties of fluorinated compounds extend to polymer and materials science. Henry et al. (2018) discuss the distinction of fluoropolymers within the per- and polyfluoroalkyl substances (PFAS) group, emphasizing their negligible monomer content, insolubility in water, and lack of bioaccumulation. This review could be indirectly relevant to the study of "this compound" by highlighting the potential for developing new materials with similar stability and environmental safety profiles Henry et al., 2018.
特性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(furan-2-yl)-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O2/c18-13-4-1-3-12(9-13)11-20-7-6-14(15(10-19)17(20)21)16-5-2-8-22-16/h1-9H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLFPRJMFXURMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC(=C(C2=O)C#N)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201327203 |
Source


|
| Record name | 1-[(3-fluorophenyl)methyl]-4-(furan-2-yl)-2-oxopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201327203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821984 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
439120-70-4 |
Source


|
| Record name | 1-[(3-fluorophenyl)methyl]-4-(furan-2-yl)-2-oxopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201327203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2527752.png)

![1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2527755.png)
![2-chloro-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-6-fluorobenzamide](/img/structure/B2527756.png)


![N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2-[5-(PYRAZIN-2-YL)-1,3,4-OXADIAZOL-2-YL]ACETAMIDE](/img/structure/B2527763.png)
![(Z)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2527764.png)
![N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide](/img/structure/B2527766.png)

![2-[1-acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2527768.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2527771.png)

